molecular formula C5H10N2O8 B157228 Pentaerythritol dinitrate CAS No. 1607-01-8

Pentaerythritol dinitrate

Cat. No.: B157228
CAS No.: 1607-01-8
M. Wt: 226.14 g/mol
InChI Key: LHSHCLPXMPQXCS-UHFFFAOYSA-N
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Description

Pentaerythritol dinitrate is a chemical compound belonging to the family of nitrate esters. It is derived from pentaerythritol, a polyol with four hydroxyl groups. This compound is known for its explosive properties and is used in various applications, including as a component in propellants and explosives. Its chemical formula is C5H10N2O8.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaerythritol dinitrate is synthesized through the nitration of pentaerythritol. The process involves the reaction of pentaerythritol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The general reaction can be represented as follows:

[ \text{C5H12O4} + 2 \text{HNO3} \rightarrow \text{C5H10N2O8} + 2 \text{H2O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves continuous nitration processes to ensure consistent quality and yield. The reaction mixture is carefully controlled to maintain the desired temperature and acidity levels. After nitration, the product is purified through recrystallization and filtration to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol dinitrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pentaerythritol tetranitrate, a more highly nitrated compound.

    Reduction: Reduction reactions can convert this compound back to pentaerythritol or partially nitrated derivatives.

    Substitution: Nitrate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as nitric acid or potassium permanganate.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Various nucleophiles can be used to replace nitrate groups, depending on the desired product.

Major Products Formed:

    Oxidation: Pentaerythritol tetranitrate.

    Reduction: Pentaerythritol or partially nitrated derivatives.

    Substitution: Compounds with different functional groups replacing the nitrate esters.

Scientific Research Applications

Pentaerythritol dinitrate has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other nitrate esters and explosives.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its explosive properties.

    Medicine: Investigated for its vasodilatory effects, similar to other nitrate esters like nitroglycerin.

    Industry: Utilized in the production of propellants, explosives, and other energetic materials.

Mechanism of Action

The mechanism of action of pentaerythritol dinitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes smooth muscles in blood vessels, leading to increased blood flow. This mechanism is similar to that of other nitrate esters, where the nitrate groups are reduced to release nitric oxide. The molecular targets include soluble guanylate cyclase, which is activated by nitric oxide to produce cyclic guanosine monophosphate (cGMP), leading to vasodilation.

Comparison with Similar Compounds

    Pentaerythritol tetranitrate: A more highly nitrated derivative with stronger explosive properties.

    Nitroglycerin: Another nitrate ester used for its vasodilatory effects and explosive properties.

    Erythritol tetranitrate: Similar in structure and function to pentaerythritol tetranitrate.

Uniqueness: Pentaerythritol dinitrate is unique in its balance of explosive properties and potential medical applications. While it is less powerful than pentaerythritol tetranitrate, it offers a safer alternative for certain applications. Its dual role as an explosive and a vasodilator makes it a compound of interest in both industrial and medical research.

Properties

IUPAC Name

[2,2-bis(hydroxymethyl)-3-nitrooxypropyl] nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O8/c8-1-5(2-9,3-14-6(10)11)4-15-7(12)13/h8-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSHCLPXMPQXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO[N+](=O)[O-])CO[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936369
Record name 2,2-Bis(hydroxymethyl)propane-1,3-diyl dinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1607-01-8
Record name Pentaerythritol dinitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001607018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Bis(hydroxymethyl)propane-1,3-diyl dinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTAERYTHRITOL DINITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U685G1XE6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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